REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.FC(F)(F)S(O)(=O)=O.[C:18]([N:23]1[CH2:27][CH2:26][O:25][C:24]1=[O:28])(=[O:22])/[CH:19]=[CH:20]/[CH3:21].[Cl-].[NH4+]>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][CH:20]([CH3:21])[CH2:19][C:18]([N:23]2[CH2:27][CH2:26][O:25][C:24]2=[O:28])=[O:22])=[CH:5][CH:4]=1 |f:3.4|
|
Name
|
|
Quantity
|
40 μL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
Pd((R)-binap)(OH2)2(OTf)2
|
Quantity
|
8 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
47 mg
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)(=O)N1C(OCC1)=O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at room temperature for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by a silica gel column chromatography (hexane:ethyl acetate=4:1)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)NC(CC(=O)N1C(OCC1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66.5 mg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 79.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |